molecular formula C8H9N3OS B1204671 2-Benzoylhydrazinecarbothioamide CAS No. 5351-66-6

2-Benzoylhydrazinecarbothioamide

Cat. No. B1204671
CAS RN: 5351-66-6
M. Wt: 195.24 g/mol
InChI Key: OWKWAVBMKKZMHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Benzoylhydrazinecarbothioamide derivatives often involves condensation reactions between hydrazinecarbothioamide groups and benzoyl or substituted benzoyl compounds. For example, a selective synthesis approach for derivatives has been described, where the reaction conditions and the acid used play crucial roles in determining the product formed. Specifically, the presence of concentrated HCl or 2M HCl leads to different condensation products, with the reaction medium and heating time being additional critical factors (Calatayud et al., 2007).

Molecular Structure Analysis

The molecular structure of 2-Benzoylhydrazinecarbothioamide derivatives has been elucidated using various spectroscopic techniques, including NMR, FT-IR, and X-ray diffraction analysis. These studies reveal the geometrical configuration of the molecules and the nature of their bonding. For instance, the structure of a related derivative was established by X-ray diffraction, highlighting the planarity of the hydrazinecarbothioamide fragment and its conformation relative to the benzene ring (Sajitha et al., 2014).

Chemical Reactions and Properties

2-Benzoylhydrazinecarbothioamides participate in a variety of chemical reactions, forming diverse compounds with potential biological activity. For example, they can undergo condensation with benzaldehydes to form substituted (E)-2-benzylidenehydrazinecarbothioamide compounds, which have been evaluated for their antimicrobial activities. This demonstrates the chemical versatility and reactivity of these compounds (Vijayakumar et al., 2015).

Physical Properties Analysis

The physical properties of 2-Benzoylhydrazinecarbothioamide derivatives, such as solubility, melting point, and crystal structure, have been characterized through experimental studies. For instance, the crystal structure of one derivative was analyzed, revealing the dihedral angle between the benzene ring and the mean plane of the hydrazinecarbothioamide group, as well as the stabilization of the molecular conformation by intramolecular hydrogen bonding (Anderson et al., 2012).

Scientific Research Applications

DNA/Protein Binding and Cytotoxicity Studies

2-Benzoylhydrazinecarbothioamide derivatives have been studied for their ability to bind with calf thymus DNA (CT DNA) and bovine serum albumin (BSA). Research has shown that these compounds, particularly the copper(II) and nickel(II) complexes, exhibit significant cytotoxic activity against lung cancer cell lines (A549), with less toxicity toward normal cell lines. This highlights their potential use in cancer research and therapy (Muralisankar et al., 2016).

Molecular Docking and Cytotoxicity in Metal Complexes

Studies on N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes have shown that these compounds have potential cytotoxic effects, especially against HCT116 and HePG2 cell lines. Molecular docking studies have provided support for these experimental results, furthering the understanding of their potential use in treating certain cancers (Abdel‐Rhman et al., 2019).

Synthesis of Heterocyclic Compounds with Biological Activity

N-benzoyl cyanoacetylhydrazine, a related compound, has been used to synthesize new heterocyclic compounds with potential biological activity. These synthesized derivatives have exhibited antibacterial and antifungal activities, indicating their potential application in developing new antimicrobial agents (Mohareb et al., 2007).

Anti-neoplastic Activity

Thiosemicarbazone-oxime derivatives containing 2-Benzoylhydrazinecarbothioamide units have been synthesized and evaluated for in vitro anti-neoplastic activity. These compounds, particularly the copper(II) and nickel(II) complexes, have shown significant anti-proliferative effects against human leukemia cells, making them potential candidates for cancer therapy (Babahan et al., 2014).

Synthesis of 1,3,4-Thiadiazoles with Antimicrobial Activity

2-(Hydrazinecarbothioyl)-N-substituted hydrazinecarbothioamides, a group of compounds related to 2-Benzoylhydrazinecarbothioamide, have been used to synthesize 5-unsubstituted-1,3,4-thiadiazole-2-amine derivatives. These compounds have shown promising antimicrobial activities, expanding their potential use in the development of new antimicrobial agents (Hassan et al., 2015).

Development of Optical Probes

A simple-structured hydrazinecarbothioamide derivative has been synthesized for use as a dual-channel optical probe for Hg2+ and Ag+. This development demonstrates the potential of such compounds in creating sensitive and selective probes for metal ions, which can be crucial in environmental monitoring and bioimaging applications (Shi et al., 2016).

Safety And Hazards

The safety data sheet for 2-Benzoylhydrazinecarbothioamide indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzamidothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-8(13)11-10-7(12)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H3,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKWAVBMKKZMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968250
Record name 2-[Hydroxy(phenyl)methylidene]hydrazine-1-carboximidothioic acid
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Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoylhydrazinecarbothioamide

CAS RN

5351-66-6
Record name Benzoic acid, 2-(aminothioxomethyl)hydrazide
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Record name Semicarbazide, 1-benzoyl-3-thio-
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Record name 5351-66-6
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Record name 2-[Hydroxy(phenyl)methylidene]hydrazine-1-carboximidothioic acid
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Record name 2-(aminothioxomethyl)benzohydrazide
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Synthesis routes and methods I

Procedure details

The starting material 2-bromo-5-nitrothiazole was prepared by treating 2-amino-5-nitrothiazole (Aldrich) with sodium nitrite and hydrogen bromide (Fr. Demande 2,015,434, 1970). 3-Phenyl-1,2,4-triazole-5-thione (E. Hogarth, J. Chem. Soc. (1949) 1163) was prepared by first reacting benzoyl chloride with thiosemicarbazide in pyridine at 0° C. to give benzoyl thiosemicarbazide. Benzoyl thiosemicarbazide was treated with potassium hydroxide in ethanol to give 3-phenyl-1,2,4-triazole-5-thione. 3-Phenyl-1,2,4-triazole-5-thione (1.77 g) was then dissolved in 50 mL of methanol and treated with 0.57 g of 95% sodium methoxide, and then with 2-bromo-5-nitrothiazole (2.09 g). The mixture was stirred at room temperature for 2 hours and the precipitated sodium bromide was removed by filtration. The methanol was evaporated and the product crystallized from ethanol and water to give 1.5 g of 3-[(5-nitrothiazol-2-yl)mercapto]-5-phenyl-1,2,4-triazole, a white solid, MP 155°-157° C.
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Synthesis routes and methods II

Procedure details

The key starting material 2-bromo-5-nitrothiazole was prepared by treating 2-amino-5-nitrothiazole (Aldrich) with sodium nitrite and hydrogen bromide (Fr. Demande 2,015,434, 1970). 3-Phenyl-1,2,4-triazole-5-thione (E. Hogarth, J. Chem. Soc. (1949) 1163) was prepared by first reacting benzoyl chloride with thiosemicarbazide in pyridine at 0° C. to give benzoyl thiosemicarbazide. Benzoyl thiosemicarbazide was treated with potassium hydroxide in ethanol to give 3-phenyl-1,2,4-triazole-5-thione. 3-Phenyl-1,2,4-triazole-5-thione (1.77 g) was then dissolved in 50 mL of methanol and treated with 0.57 g of 95% sodium methoxide, and then with 2-bromo-5-nitrothiazole (2.09 g). The mixture was stirred at room temperature for 2 hours and the precipitated sodium bromide was removed by filtration. The methanol was evaporated and the product crystallized from ethanol and water to give 1.5 g of 3-[(5-nitrothiazol-2-yl)mercapto]-5-phenyl-1,2,4-triazole, an orange solid.
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Synthesis routes and methods III

Procedure details

3-Phenyl-1,2,4-triazole-5-thione (E. Hogarth, J. Chem. Soc. (1949) 1163) was prepared by first reacting benzoyl chloride with thiosemicarbazide in pyridine at 0° C. to give benzoyl thiosemicarbazide. Benzoyl thiosemicarbazide was treated with potassium hydroxide or potassium or sodium ethoxide in ethanol to give 3-phenyl-1,2,4-triazole-5-thione. 3-Phenyl-1,2,4-triazole-5-thione (1.77 g) was then dissolved in 50 mL of methanol and treated with 0.57 g of 95% sodium methoxide, and then with 2-bromo-5-nitrothiazole (2.09 g). The mixture was stirred at room temperature for 2 hours and the precipitated sodium bromide was removed by filtration. The methanol was evaporated and the product crystallized from ethanol and water to give 1.5 g of 3-[(5-nitrothiazol-2-yl)mercapto]-5-phenyl-1,2,4-triazole as colorless crystals, MP 155-157° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Umadevi, V Muthuraj, PS Bhava - International Journal, 2013 - academia.edu
… 2benzoylhydrazinecarbothioamide are obtained. In this paper, the synthesis, spectroscopic characterization, crystal structure and cytotoxicity studies of both ligands and complexes are …
Number of citations: 0 www.academia.edu
YI Slyvka, EA Goreshnik, BR Ardan, G Veryasov… - Journal of Molecular …, 2015 - Elsevier
… N-allyl-2-benzoylhydrazinecarbothioamide as white needles. Yield: 4.0 g (85%), mp 185. … to efficiently ice-cooled N-allyl-2-benzoylhydrazinecarbothioamide (4.0 g, 17 mmol) over half …
Number of citations: 11 www.sciencedirect.com
A Kudelko, M Olesiejuk, M Luczynski, M Swiatkowski… - Molecules, 2020 - mdpi.com
… They were heated with thionyl chloride SOCl 2 and the resulting crude acid chlorides were transformed into derivatives of 2-benzoylhydrazinecarbothioamide (2a–e) in a two-phase …
Number of citations: 20 www.mdpi.com
R Hordiichuk, VV Kinzhybalo, EA Goreshnik… - Journal of …, 2017 - Elsevier
… from ethanol to give N-allyl-2-benzoylhydrazinecarbothioamide as white needles. Yield: 4.0 g (… (0.116 mol) of N-allyl-2-benzoylhydrazinecarbothioamide and 4.8 g. (0.12 mol) of sodium …
Number of citations: 14 www.sciencedirect.com
AS Ali, JS Wilkie, KN Winzenberg - Australian journal of chemistry, 1997 - CSIRO Publishing
… the precursor of the condensed ring system, from one of these reactions indicates that the second cyclization is a variant of the cyclization reaction of 2benzoylhydrazinecarbothioamide …
Number of citations: 12 www.publish.csiro.au
MS Vahora, JJ Boruah, SP Das - Russian Journal of Organic Chemistry, 2023 - Springer
Pyrazole and oxadiazole are pharmacologically important heterocyclic cores. Nowadays, these cores are present in a great variety of therapeutics, such as the antipsychotic CDPPB, …
Number of citations: 1 link.springer.com
SA Aly - Journal of Radiation Research and Applied Sciences, 2018 - Elsevier
… Recently, a four coordinated Pd(II), six coordinated Ru(II) and Mn(II) complexes of 2- benzoylhydrazinecarbothioamide are obtained by the analytical, spectral and magnetic studies. The …
Number of citations: 15 www.sciencedirect.com
K Żurawska, M Stokowy, P Kapica, M Olesiejuk… - Molecules, 2021 - mdpi.com
… and necrotic MCF-7, HCT116, and HeLa cells after 72 h of incubation with compounds at a dose of 100 µM; General procedure for the synthesis of 2-benzoylhydrazinecarbothioamide …
Number of citations: 5 www.mdpi.com
YI Slyvka, EA Goreshnik, AM Fedko, MG Mys' kiv - Molbank, 2022 - mdpi.com
… Benzhydrazide was converted into N-allyl-2-benzoylhydrazinecarbothioamide by the reaction with allyl isothiocyanate, followed by the cyclization of the obtained carbothioamide with …
Number of citations: 3 www.mdpi.com
T Rozsa, M Duma, L Vlase, I Ionuţ… - Journal of …, 2015 - Wiley Online Library
Thiazole and bisthiazole derivatives represent a prevalent scaffold in the antimicrobial drug discovery. Therefore, we have decided to synthesize some new series of 4,5′‐bisthiazoles. …
Number of citations: 4 onlinelibrary.wiley.com

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